molecular formula C25H23FN4O3 B15283935 6-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one

6-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one

Cat. No.: B15283935
M. Wt: 446.5 g/mol
InChI Key: WCQHQNPZNBZAAQ-UHFFFAOYSA-N
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Description

6-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is a complex organic compound that features a combination of fluorophenyl, piperazinyl, and benzoxazepin structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

6-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

6-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancer.

    Pharmacology: It is used in pharmacological studies to understand its effects on different biological pathways and receptors.

    Chemical Biology: The compound serves as a tool in chemical biology to study protein-ligand interactions and cellular processes.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 6-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)pyridine
  • 5-(4-fluorophenyl)pyridine-3-carboxylic acid
  • 2-(4-fluorophenyl)-6-iodoH-imidazo[1,2-a]pyridine

Uniqueness

6-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H23FN4O3

Molecular Weight

446.5 g/mol

IUPAC Name

6-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-9-methylpyrido[2,3-b][1,5]benzoxazepin-5-one

InChI

InChI=1S/C25H23FN4O3/c1-17-4-9-21-22(15-17)33-24-20(3-2-10-27-24)25(32)30(21)16-23(31)29-13-11-28(12-14-29)19-7-5-18(26)6-8-19/h2-10,15H,11-14,16H2,1H3

InChI Key

WCQHQNPZNBZAAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)N=CC=C3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

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